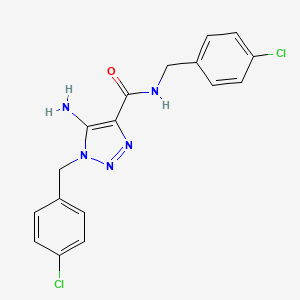

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed by reacting the corresponding acid chloride with an amine.

Chlorobenzyl Substitution: The 4-chlorobenzyl groups can be introduced through alkylation reactions using 4-chlorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole: The parent compound, known for its stability and biological activity.

4-chlorobenzyl derivatives: Compounds with similar substituents that may exhibit comparable biological properties.

Uniqueness

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both amino and carboxamide groups, along with the 4-chlorobenzyl substituents. This combination of functional groups may confer distinct pharmacological properties and reactivity compared to other triazole derivatives.

Biologische Aktivität

5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the 4-chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

A notable study highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In phenotypic high-content screening conducted on VERO cells infected with the parasite, compounds from the 5-amino-1,2,3-triazole-4-carboxamide series demonstrated significant potency (pEC50 > 6) and selectivity over human cell lines such as HepG2 . Optimization of these compounds improved their aqueous solubility and metabolic stability, leading to promising candidates for further development.

Antimicrobial Activity

Research has indicated that derivatives of the triazole scaffold exhibit antimicrobial properties. A study focusing on the inhibition of bacterial resistance mechanisms identified analogs that effectively targeted the SOS response in Escherichia coli and Pseudomonas aeruginosa. These compounds were synthesized through a modular approach that allowed for rapid exploration of SAR . The ability to modulate bacterial resistance mechanisms represents a critical advancement in antibiotic development.

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound series revealed that specific modifications significantly impacted biological activity. For instance, substituting the amino group with various groups (e.g., H, Me) resulted in loss of activity, suggesting that the amino group is crucial for maintaining bioactive conformation. Additionally, modifications to the central triazole moiety led to decreased efficacy, underscoring the importance of this structural element in retaining biological function .

Chagas Disease Treatment

In a mouse model of Chagas disease, one optimized compound from the triazole series demonstrated substantial suppression of parasite burden. This study not only confirmed the efficacy of the compound but also provided insights into its pharmacokinetic profile, including oral bioavailability and metabolic stability .

Antibiotic Resistance Modulation

Another significant study explored how modifications to the triazole scaffold could inhibit LexA cleavage in bacteria, a critical step in activating resistance mechanisms. The findings indicated that certain analogs could suppress resistance development in vivo, marking an important step toward creating novel antibiotics that can combat resistant strains .

Data Tables

| Activity | Compound | pEC50 | Selectivity | Comments |

|---|---|---|---|---|

| Antiparasitic | 5-amino-N,1-bis(4-chlorobenzyl) | >6 | >100-fold over VERO | Effective against Trypanosoma cruzi |

| Antimicrobial | 5-amino-1-(carbamoylmethyl)-triazole | Variable | Broad-spectrum | Targets SOS response in bacteria |

| Resistance Modulation | Various triazole derivatives | N/A | N/A | Inhibits LexA cleavage |

Eigenschaften

IUPAC Name |

5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O/c18-13-5-1-11(2-6-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-7-14(19)8-4-12/h1-8H,9-10,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFADVKFVFIVYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.